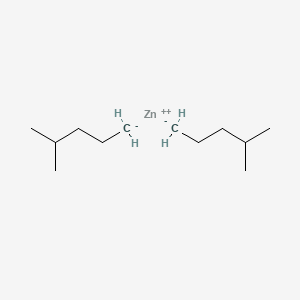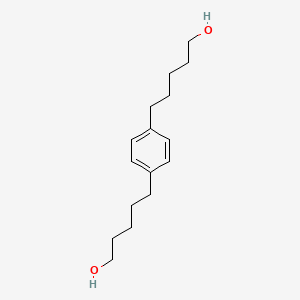
1,4-Benzenedipentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedipentanol is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, featuring two pentanol groups attached to the benzene ring at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method has been optimized to achieve high turnover numbers (TON) and involves a hydrogen-borrowing mechanism .
Industrial Production Methods
Industrial production of this compound typically involves the use of nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
化学反应分析
Types of Reactions
1,4-Benzenedipentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.
科学研究应用
1,4-Benzenedipentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism by which 1,4-Benzenedipentanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
相似化合物的比较
Similar Compounds
1,4-Butanediol: A related compound with similar chemical properties but different applications.
1,4-Benzenedimethanol: Another derivative of benzene with two methanol groups instead of pentanol groups.
1,4-Pentanediol: Similar in structure but with different functional groups and reactivity.
Uniqueness
1,4-Benzenedipentanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chains compared to similar compounds like 1,4-butanediol provide different solubility and reactivity profiles, making it suitable for specialized applications in materials science and organic synthesis .
属性
CAS 编号 |
46926-44-7 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
5-[4-(5-hydroxypentyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-13-5-1-3-7-15-9-11-16(12-10-15)8-4-2-6-14-18/h9-12,17-18H,1-8,13-14H2 |
InChI 键 |
GCEOZAGJEZCPAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCCO)CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


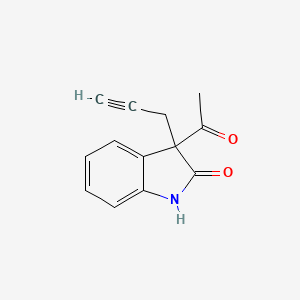


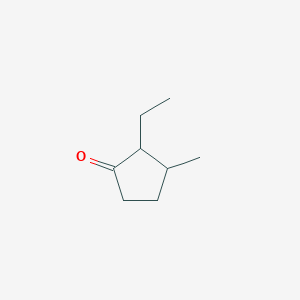
![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
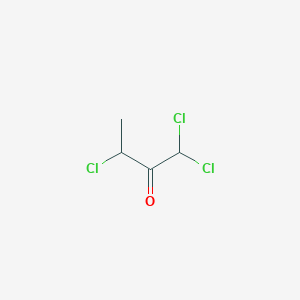
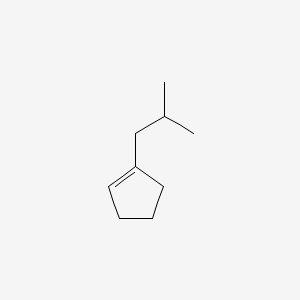
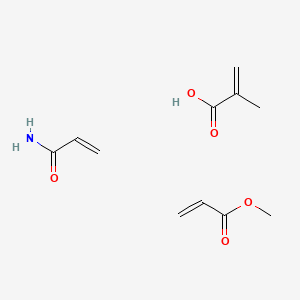
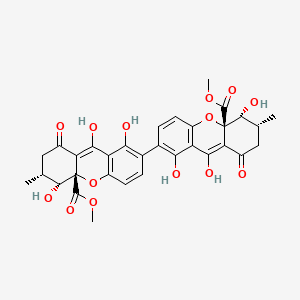
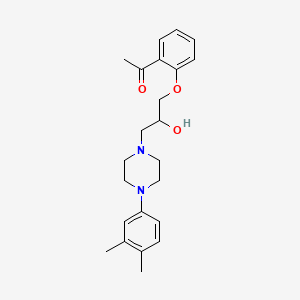
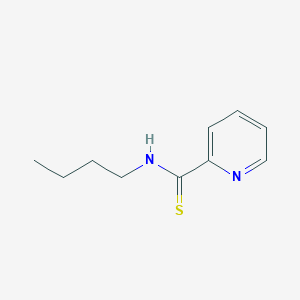
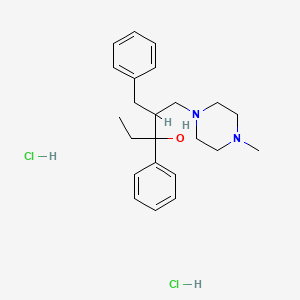
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
